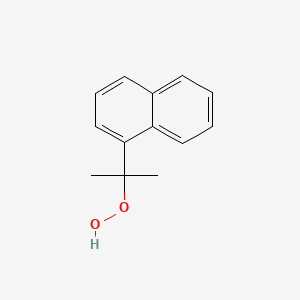![molecular formula C16H18N4O B14331246 N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide CAS No. 110191-76-9](/img/structure/B14331246.png)
N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide: is a synthetic organic compound that belongs to the class of perimidine derivatives This compound is characterized by the presence of a dimethylaminoethyl group attached to the perimidine ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide typically involves the reaction of 1H-perimidine-2-carboxylic acid with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at ambient or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted perimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to interact with nucleic acids and proteins. It is also investigated for its role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. Pathways affected by this compound include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core.
N,N-Dimethylaminoethanol: Contains a dimethylamino group but lacks the perimidine ring.
2-(Dimethylamino)ethyl methacrylate: Used in polymer chemistry, similar dimethylaminoethyl group but different core structure.
Uniqueness: N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide is unique due to its perimidine core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
110191-76-9 |
|---|---|
Fórmula molecular |
C16H18N4O |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-1H-perimidine-2-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-20(2)10-9-17-16(21)15-18-12-7-3-5-11-6-4-8-13(19-15)14(11)12/h3-8H,9-10H2,1-2H3,(H,17,21)(H,18,19) |
Clave InChI |
PDRLWSSBAJSIIE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


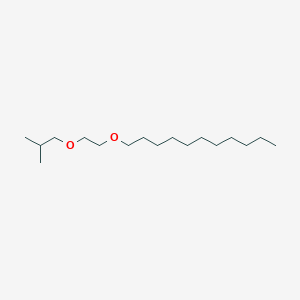

![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)

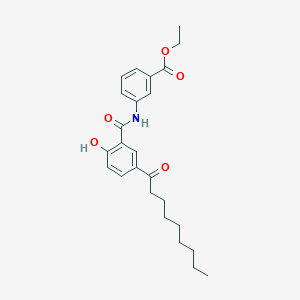

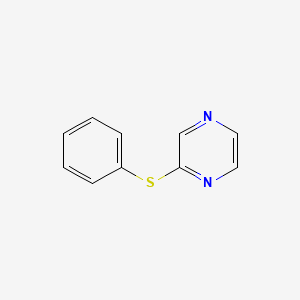
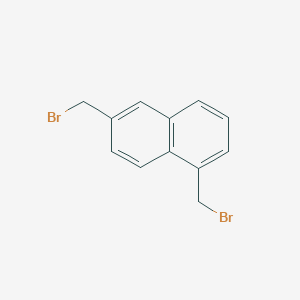
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)

